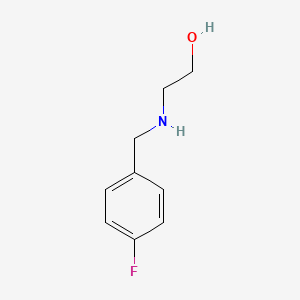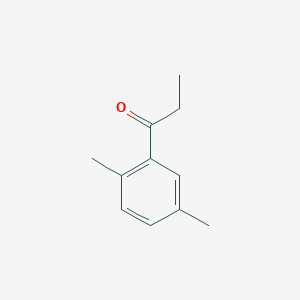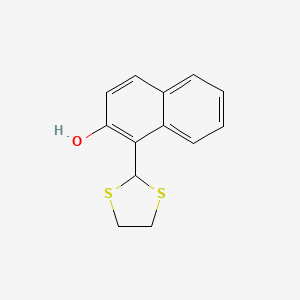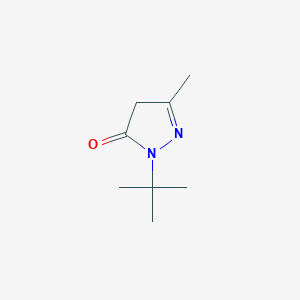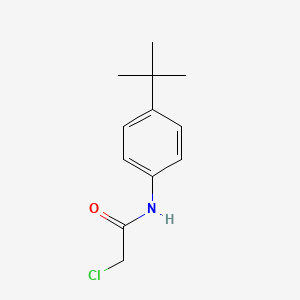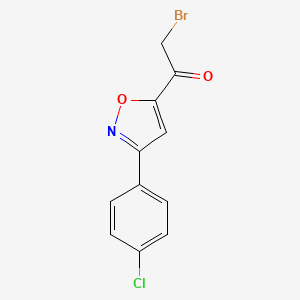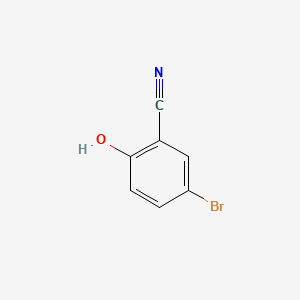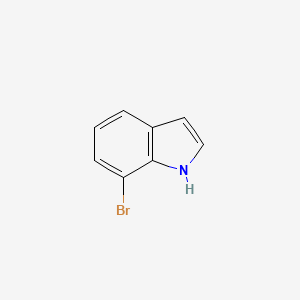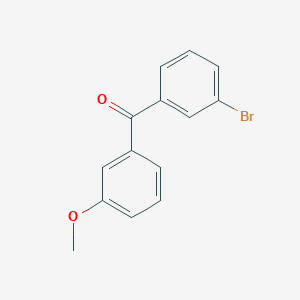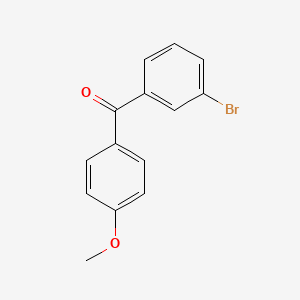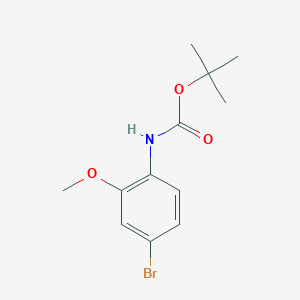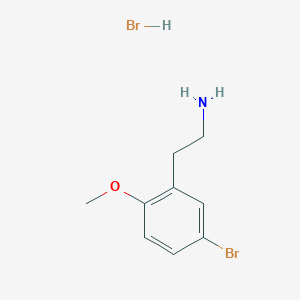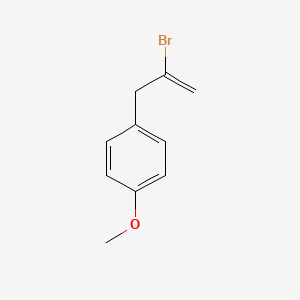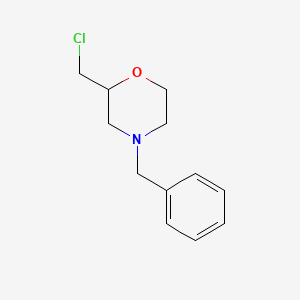
4-Benzyl-2-(chloromethyl)morpholine
Descripción general
Descripción
The compound "4-Benzyl-2-(chloromethyl)morpholine" is a chemical structure that is part of various research studies due to its potential applications in medicinal chemistry and synthetic organic chemistry. Although the exact compound is not directly mentioned in the provided papers, related compounds with morpholine moieties and benzyl groups are synthesized and evaluated for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes and the use of different starting materials and reagents. For instance, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was synthesized through a two-step process . Another complex polyheterocyclic compound was synthesized using a microwave-assisted one-pot process that included multiple reactions such as Ugi-Zhu/aza Diels-Alder cycloaddition and N-acylation . Additionally, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions led to both the expected product and a byproduct due to a ring expansion reaction, which was explained by the formation of an ambident aziridinium cation intermediate .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. X-ray crystallography was used to determine the dihedral angles between different rings in the molecule, providing insight into the three-dimensional arrangement of the atoms . NMR spectroscopy, including 1D and 2D techniques such as COSY, HSQC, and HMBC, along with FT-IR and HRMS, were employed to fully characterize the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include Mannich reactions, cycloadditions, and ring expansions. The Mannich reaction was used to synthesize benzofuran-morpholinomethyl-pyrazoline hybrids, which were later evaluated for their vasorelaxant properties . The ring expansion reaction observed in the synthesis of 4-benzyl-6-phenoxy-1,4-oxazepanes from 4-benzyl-3-chloromethylmorpholine is a notable example of the complexity of reactions involving morpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are crucial for their potential biological applications. The crystal structure analysis provides information on the density and molecular geometry . The solubility of the compounds, along with other physicochemical parameters, was found to correlate with their biological activities, particularly their vasorelaxant effects . The ADME (absorption, distribution, metabolism, and elimination) evaluation of these compounds also showed good agreement with the biological results, indicating their potential as pharmacologically active agents .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthetic Applications : 4-Benzyl-2-(chloromethyl)morpholine is used in various chemical syntheses. For instance, it plays a role in the synthesis of styrene derivatives, where it's involved in the Grignard reaction and subsequent chemical transformations (Terada, 1966).
- Complex Compound Formation : It is also significant in the formation of complex compounds, such as when reacting with phenoxide anions to produce 4-benzyl-3-phenoxymethyl morpholines and related compounds (Brown, Foubister, & Wright, 1987).
Biological and Medicinal Research
- Anticancer Potential : This chemical has been utilized in the synthesis of benzimidazole derivatives, which demonstrate considerable anticancer activities, especially against specific tumor cell lines (Yurttaş et al., 2013).
- Antifungal Properties : There's also research indicating its use in creating compounds with significant antifungal activity. These compounds have shown effectiveness against certain fungi, outperforming some standard fungicides in some cases (Zhou, Li, Zhang, & Jiang, 2013).
Physicochemical Properties and Applications
- Ionic Liquids Synthesis : The compound is instrumental in synthesizing a range of ionic liquids. These morpholinium ionic liquids, with various anions, have been evaluated for their physicochemical properties, cytotoxicity, and biodegradability, showing potential for various applications (Pernak et al., 2011).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structure of derivatives, including morpholine-based compounds, provide insights into their chemical behavior and potential applications in various fields (Kang, Kim, Kwon, & Kim, 2015).
Catalysis and Chemical Reactions
- Catalytic Applications : Research shows its use in the synthesis of Rhodium(III) complexes, which act as efficient catalysts for the transfer hydrogenation reaction of ketones, indicating its importance in catalytic processes (Singh, Das, Singh, & Singh, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
4-benzyl-2-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWRZZNYCOTWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-(chloromethyl)morpholine | |
CAS RN |
40987-25-5 | |
| Record name | 4-Benzyl-2-(chloromethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40987-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 2-(chloromethyl)-4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040987255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-benzyl-2-(chloromethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)
